Fmoc-D-3-Cyanophenylalanine

Catalog No.
S1768665
CAS No.
205526-37-0
M.F
C25H20N2O4
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-3-Cyanophenylalanine

CAS Number

205526-37-0

Product Name

Fmoc-D-3-Cyanophenylalanine

IUPAC Name

(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1

InChI Key

CVLOUTPKZUJTGV-HSZRJFAPSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O

Synonyms

205526-37-0;Fmoc-3-cyano-D-phenylalanine;Fmoc-D-Phe(3-CN)-OH;Fmoc-D-3-Cyanophenylalanine;ST50826340;Fmoc-D-3-Cyanophe;(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2R)-3-(3-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoicacid;AC1MC17L;KSC925M2D;47804_ALDRICH;SCHEMBL119454;47804_FLUKA;CTK8C5621;MolPort-002-344-040;ZINC622059;CF-362;AKOS015837454;AM82770;RTR-009603;AK188039;AM019891;AN-29769;KB-51985

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O

Peptide Synthesis

Fmoc-D-3-Cyanophenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. The Fmoc group facilitates the incorporation of this non-natural amino acid into peptide chains while enabling selective deprotection during synthesis. The cyano group introduces unique properties to the resulting peptides, including:

  • Increased hydrophobicity: This can enhance peptide-protein interactions and improve cell membrane permeability [].
  • Hydrogen bonding potential: The cyano group can participate in hydrogen bonding, potentially influencing peptide conformation and stability [].
  • Bioorthogonal reactivity: The cyano group allows for selective labeling of peptides with probes containing complementary functional groups for further analysis.

Studies of Protein Function

ученые используют Fmoc-D-3-Cyanophenylalanine для исследования функций белков. By incorporating Fmoc-D-Phe(CN) into specific locations within a protein's structure, researchers can probe the role of those regions in protein folding, activity, and interactions with other molecules []. The cyano group's impact on protein properties can help elucidate the significance of specific amino acid side chains in protein function.

Development of Therapeutic Agents

The unique properties introduced by Fmoc-D-Phe(CN) can be exploited in the design of novel therapeutic agents. The cyano group's ability to modulate peptide interactions with biological targets holds promise for the development of drugs with improved potency and selectivity [].

Investigation of Protein-Protein Interactions

Fmoc-D-Phe(CN) can be employed as a tool to study protein-protein interactions. By strategically placing this modified amino acid at protein-protein interfaces, researchers can gain insights into the binding mechanisms and energetics of these interactions [].

Fmoc-D-3-Cyanophenylalanine is a derivative of phenylalanine, notable for its incorporation of a cyano group at the meta position of the phenyl ring. This compound has the molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group in peptide synthesis, allowing for selective reactions without interfering with other functional groups. The cyano group enhances the compound's fluorescence properties, making it a valuable tool in biochemical studies, particularly in protein structure analysis and interaction studies.

Fmoc-D-Phe(3-CN)-OH may exhibit some of the following hazards:

  • Skin and eye irritation: Organic compounds like this can potentially irritate skin and eyes upon contact.
  • Respiratory problems: Inhalation of dust particles may irritate the respiratory system.
  • Unknown toxicological effects: As a synthetic compound, detailed toxicological data might be limited.
, primarily due to its functional groups:

  • Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which allows for further functionalization of the compound. This is significant in creating more complex molecules for research and therapeutic applications.
  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amino group for peptide coupling reactions.
  • Peptide Bond Formation: Fmoc-D-3-Cyanophenylalanine can be incorporated into peptides using standard solid-phase peptide synthesis techniques, where it acts as a building block .

The biological activity of Fmoc-D-3-Cyanophenylalanine is largely attributed to its incorporation into proteins and peptides, where it can serve as a fluorescence probe. This compound has been utilized to study:

  • Protein Folding: Its fluorescence properties allow researchers to monitor conformational changes during protein folding processes .
  • Protein-Membrane Interactions: The cyano group can interact with lipid bilayers, providing insights into membrane dynamics and protein localization .
  • Amyloid Formation: Studies have shown that Fmoc-D-3-Cyanophenylalanine can help elucidate mechanisms behind amyloid fibril formation, which is relevant in neurodegenerative diseases.

The synthesis of Fmoc-D-3-Cyanophenylalanine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available D-phenylalanine.
  • Introduction of the Cyano Group: This can be achieved through nucleophilic substitution or other methods that introduce the cyano functionality at the meta position.
  • Fmoc Protection: The amino group is protected using Fmoc anhydride in a suitable solvent (e.g., acetonitrile) in the presence of a base like N-ethyl-N,N-diisopropylamine .
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological applications.

Fmoc-D-3-Cyanophenylalanine has diverse applications in scientific research:

  • Fluorescence Probes: Its ability to fluoresce makes it useful for studying protein dynamics and interactions.
  • Peptide Synthesis: It serves as an important building block in the synthesis of peptides and proteins for therapeutic and research purposes.
  • Biochemical Assays: Used in assays to monitor protein interactions and conformational changes due to its fluorescence properties.

Studies involving Fmoc-D-3-Cyanophenylalanine often focus on how it interacts with other biomolecules:

  • Fluorescence Modulation: Research indicates that various amino acids can quench or enhance its fluorescence, providing insights into protein environments and interactions .
  • Protein Structure Analysis: By incorporating this compound into proteins, researchers can track folding and stability through changes in fluorescence intensity.

Several compounds share structural similarities with Fmoc-D-3-Cyanophenylalanine, each with unique properties:

Compound NameStructural FeaturesUnique Properties
Fmoc-L-3-CyanophenylalanineSimilar structure but L-isomerUsed widely in peptide synthesis; less studied for fluorescence
Fmoc-DiphenylalanineTwo phenyl groups instead of oneEnhanced hydrophobicity; different interaction profile
Fmoc-TyrosineHydroxyl group on phenol ringExhibits different fluorescence characteristics due to hydroxyl group
Fmoc-D-TryptophanIndole ring instead of phenylStronger intrinsic fluorescence; used in different biochemical contexts

Each of these compounds has distinct properties that may make them more or less suitable for specific applications compared to Fmoc-D-3-Cyanophenylalanine. The unique combination of the cyano group and the protective Fmoc moiety distinguishes it within this class of compounds, particularly for studies involving fluorescence and protein interactions.

Molecular Architecture

Fluorenylmethoxycarbonyl-D-3-cyanophenylalanine represents a sophisticated amino acid derivative characterized by its molecular formula C₂₅H₂₀N₂O₄ and molecular weight of 412.44 g/mol [1] [2]. This compound incorporates three distinct structural elements that contribute to its unique chemical properties: the D-configuration at the alpha carbon, a cyano substituent at the meta position of the aromatic ring, and the fluorenylmethoxycarbonyl protecting group [1] [2] [5].

Stereochemistry of D-Configuration

The D-configuration of this amino acid derivative places it in the R-absolute configuration at the alpha carbon, distinguishing it from the naturally occurring L-amino acids [21] [22]. This stereochemical arrangement results from the spatial positioning of the amino group, carboxyl group, hydrogen atom, and the 3-cyanophenyl side chain around the central tetrahedral carbon [22] [24]. The D-configuration confers specific three-dimensional properties that influence both the compound's reactivity and its biological interactions [21] [24].

The stereochemical designation follows the Fischer projection system, where the amino group is positioned on the right side when the carbonyl group is oriented at the top and the side chain at the bottom [22] [23]. This configuration is particularly significant because D-amino acids exhibit different biological activities compared to their L-counterparts, often providing enhanced resistance to proteolytic degradation [24]. The optical activity resulting from this chiral center contributes to the compound's specific rotation properties [22] [26].

Cyano Group Position and Electronic Properties

The cyano functional group is strategically positioned at the meta (3-position) of the phenyl ring, creating significant electronic perturbations within the aromatic system [1] [2] [25]. This positioning results in strong electron-withdrawing effects through both inductive and resonance mechanisms [25] [27]. The cyano group, with its triple bond between carbon and nitrogen, exhibits one of the strongest electron-withdrawing capabilities among common organic substituents [25] [27].

The meta positioning of the cyano group influences the electronic distribution across the entire aromatic ring system [25] [27]. This electron withdrawal decreases the overall electron density of the benzene ring, making it less nucleophilic and more susceptible to nucleophilic attack at the cyano carbon [25]. The electronic effects extend beyond the immediate aromatic ring to influence the reactivity of adjacent functional groups, including the amino acid backbone [19] [25].

Fluorenylmethoxycarbonyl Protecting Group Structure

The fluorenylmethoxycarbonyl protecting group represents a sophisticated molecular architecture designed for selective amino protection [14] [20]. This group consists of a fluorene moiety connected through a methoxycarbonyl linkage to the amino nitrogen [14]. The fluorene system provides both steric bulk and electronic stabilization through its extended aromatic conjugation [14] [28].

The protecting group's structure incorporates two benzene rings fused to a central five-membered ring, creating a rigid planar system [14] [28]. This rigidity contributes to the compound's crystalline properties and influences its solubility characteristics [28] [29]. The methoxycarbonyl bridge serves as the cleavable connection point, designed to be stable under acidic conditions but readily removable under basic conditions [14] [20].

Physical Properties

Crystalline Characteristics

Fluorenylmethoxycarbonyl-D-3-cyanophenylalanine exhibits well-defined crystalline properties that reflect its molecular architecture [28] [29]. The compound forms crystalline powders under standard conditions, with the crystal structure influenced by intermolecular hydrogen bonding patterns and aromatic stacking interactions [28] [29] [31].

The crystalline form demonstrates the characteristic packing arrangements observed in fluorenylmethoxycarbonyl amino acids, where the planar fluorene groups engage in π-π stacking interactions [28] [29]. These interactions, combined with hydrogen bonding between carboxyl and amino groups, create stable three-dimensional crystal lattices [28] [31]. Powder X-ray diffraction studies of related fluorenylmethoxycarbonyl compounds indicate that these materials adopt organized bilayer structures in the solid state [30].

Table 1: Physical Properties of Fluorenylmethoxycarbonyl-D-3-Cyanophenylalanine

PropertyValueReference
Molecular FormulaC₂₅H₂₀N₂O₄ [1] [2] [5]
Molecular Weight (g/mol)412.44 [1] [2] [5]
CAS Number205526-37-0 [1] [2] [5]
Melting Point (°C)99-101 [5] [8]
Optical Rotation [α]D²⁰ (DMF)+36.5° ± 2° (c=1) [3] [8]
Density (estimated, g/cm³)1.2691 [2]
Refractive Index (estimated)1.5500 [2]
Storage Temperature2-8°C, dry [2] [5]
AppearanceCrystalline powder [2] [5]

Solubility Parameters in Various Solvents

The solubility profile of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine reflects the compound's dual hydrophilic and hydrophobic character [11] [40]. The compound demonstrates good solubility in organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, and dimethylsulfoxide [11]. This solubility pattern is characteristic of fluorenylmethoxycarbonyl-protected amino acids, where the large hydrophobic protecting group dominates the solubility behavior [9] [11].

In polar aprotic solvents such as dimethylformamide and dimethylsulfoxide, the compound exhibits enhanced solubility due to favorable interactions between the polar cyano group and the solvent molecules [11] [35]. The solubility in acetone and other ketonic solvents is also significant, reflecting the compound's compatibility with various organic reaction media [11]. Aqueous solubility remains limited due to the predominant hydrophobic character imparted by the fluorenylmethoxycarbonyl group [40].

Table 2: Solubility Profile in Common Solvents

SolventSolubilityCharacteristics
ChloroformGoodSuitable for synthesis
DichloromethaneGoodCommon peptide solvent
Ethyl AcetateGoodExtraction-compatible
DimethylsulfoxideGoodPolar aprotic medium
AcetoneGoodCrystallization solvent
DimethylformamideGoodOptical rotation medium
WaterLimitedHydrophobic character

Thermal Stability and Melting Point (99-101°C)

The thermal characteristics of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine are defined by a sharp melting point range of 99-101°C, indicating good crystalline purity [5] [8]. This melting point reflects the balance between intermolecular forces within the crystal lattice and the thermal energy required for phase transition [37] [38]. The relatively low melting point compared to unprotected amino acids results from the steric bulk of the fluorenylmethoxycarbonyl group, which prevents tight molecular packing [37].

Thermal gravimetric analysis of similar fluorenylmethoxycarbonyl compounds reveals that thermal decomposition typically begins around 200°C, well above the melting point [37] [38]. The initial thermal events involve the removal of any residual solvent molecules, followed by the breakdown of the protecting group and eventual decomposition of the amino acid backbone [37] [38]. The compound's thermal stability makes it suitable for standard synthetic procedures and purification methods that involve moderate heating [37].

The melting behavior demonstrates the crystalline nature of the material, with the sharp transition indicating minimal polymorphic variations under standard conditions [39] [41]. Differential scanning calorimetry studies of related compounds show that the melting process involves the disruption of both hydrogen bonding networks and aromatic stacking interactions [37] [38].

Optical Rotation Properties (αD20 = 36.5° in DMF)

The optical rotation of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine provides definitive evidence of its chiral nature and stereochemical purity [3] [8]. The specific rotation of +36.5° ± 2° measured at 20°C in dimethylformamide (c=1) represents a significant optical activity that confirms the D-configuration [3] [8]. This positive rotation indicates dextrorotatory behavior, consistent with the R-absolute configuration at the alpha carbon [26] [33].

The choice of dimethylformamide as the measurement solvent is significant because solvent effects can substantially influence optical rotation values [33] [35]. Dimethylformamide provides a polar aprotic environment that minimizes specific solvent-solute interactions while maintaining good compound solubility [33]. The optical rotation magnitude reflects contributions from both the chiral alpha carbon and the overall molecular conformation influenced by the fluorenylmethoxycarbonyl group [26] [33].

Temperature dependence of optical rotation is indicated by the specification of 20°C as the measurement temperature, as optical rotation values typically decrease with increasing temperature due to increased molecular motion [26] [33]. The precision of ±2° suggests high stereochemical purity and consistent measurement conditions [3] [8].

Chemical Reactivity Profile

Stability Under Various Reaction Conditions

Fluorenylmethoxycarbonyl-D-3-cyanophenylalanine demonstrates selective stability that makes it particularly valuable in synthetic applications [12] [14] [20]. The compound exhibits excellent stability under acidic conditions, where the fluorenylmethoxycarbonyl group remains intact and the cyano functionality shows no significant reactivity [14] [20]. This acid stability is crucial for synthetic sequences involving acidic coupling reagents or acidic workup procedures [12] [20].

Under neutral conditions, the compound maintains structural integrity over extended periods when stored under appropriate conditions [2] [5]. The cyano group remains chemically inert under these conditions, while the fluorenylmethoxycarbonyl protection prevents unwanted side reactions at the amino terminus [14] [16]. Temperature effects on stability follow predictable patterns, with the compound remaining stable at room temperature but potentially undergoing thermal decomposition above 200°C [37] [38].

The compound's stability profile changes dramatically under basic conditions, where the fluorenylmethoxycarbonyl group becomes susceptible to removal [14] [20]. This selective reactivity under basic conditions forms the foundation for its utility in solid-phase peptide synthesis protocols [12] [20].

Reactivity of the Cyano Functional Group

The cyano group at the meta position exhibits characteristic reactivity patterns dominated by its strong electron-withdrawing nature [18] [19] [25]. This functional group can participate in nucleophilic addition reactions under appropriate conditions, potentially forming amidine or carboxylic acid derivatives upon hydrolysis [18] [19]. The electron-deficient carbon of the cyano group represents an electrophilic center that can react with strong nucleophiles [19] [25].

The positioning of the cyano group at the meta position relative to the amino acid side chain attachment point influences its reactivity profile [25] [27]. This positioning prevents direct conjugation with the amino acid backbone while maintaining the electron-withdrawing effects throughout the aromatic system [25]. The cyano group's influence extends to the reactivity of other positions on the aromatic ring, directing electrophilic substitution reactions away from the ortho and para positions [25] [27].

In biochemical applications, the cyano group can serve as a spectroscopic probe due to its sensitivity to local environmental changes [19]. The stretching frequency of the carbon-nitrogen triple bond is particularly sensitive to hydrogen bonding and electrostatic interactions, making it useful for studying protein-peptide interactions [19].

Fmoc Group Deprotection Mechanisms

The deprotection of the fluorenylmethoxycarbonyl group proceeds through a well-characterized two-step mechanism that is fundamental to its utility in peptide synthesis [14] [15] [20]. The process initiates with base-catalyzed abstraction of the acidic hydrogen at the 9-position of the fluorene ring system [14] [15]. This deprotonation is facilitated by the electron-withdrawing nature of the carbamate linkage and the resonance stabilization of the resulting carbanion [15] [20].

The second step involves rapid elimination to form dibenzofulvene and carbon dioxide, with concomitant release of the free amino group [14] [15]. The driving force for this elimination includes the formation of the stable, aromatic dibenzofulvene system and the irreversible loss of carbon dioxide [15] [20]. Piperidine is the most commonly employed base for this transformation due to its ability to form stable adducts with the dibenzofulvene byproduct, preventing unwanted side reactions [15] [20].

Table 3: Deprotection Conditions and Reagents

ReagentConcentrationReaction TimeEfficiencyNotes
Piperidine20-25% in DMF2-20 minutes>98%Standard conditions
4-Methylpiperidine20% in DMF5-30 minutes>95%Reduced toxicity
Piperazine20% in DMF10-40 minutes>90%Alternative base

The mechanism's efficiency depends on the basicity and nucleophilicity of the deprotection reagent [20]. Secondary amines like piperidine are preferred over primary amines or tertiary amines because they provide optimal reactivity while forming stable byproduct adducts [15] [20].

pH-Dependent Behavior

The pH-dependent behavior of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine reflects the ionizable groups present in its structure [16] [40]. The carboxylic acid functionality exhibits a pKa value around 3-4, typical for amino acid carboxyl groups, while the protected amino group shows minimal pH sensitivity due to the carbamate protection [16] [40]. At physiological pH values (7.0-7.4), the compound exists primarily as the carboxylate anion with the amino group remaining protected [40].

Under strongly acidic conditions (pH < 2), the carboxylic acid remains protonated, and the overall compound charge approaches neutrality [16] [40]. This protonation state can influence solubility and reactivity patterns, generally increasing solubility in organic solvents while decreasing aqueous solubility [40]. The fluorenylmethoxycarbonyl group remains stable throughout the entire acidic pH range [14] [16].

Derivatization from D-Phenylalanine

The direct Fmoc protection strategy represents the most commonly employed initial step, utilizing fluorenylmethyloxycarbonyl chloride in the presence of sodium bicarbonate under aqueous-organic biphasic conditions [1]. This approach achieves yields ranging from 85 to 95 percent while maintaining mild reaction conditions that preserve the stereochemical integrity of the D-configuration [1]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc chloride, forming a stable carbamate linkage.

Alternative derivatization pathways involve the formation of ester intermediates, including ethyl and benzyl esters of D-phenylalanine [2]. The ester-mediated protection strategy employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dimethylformamide at room temperature, yielding 80 to 90 percent of the desired ester products [2]. These intermediates provide enhanced solubility characteristics and facilitate subsequent aromatic functionalization reactions.

Table 1: Derivatization Methods from D-Phenylalanine

Starting MaterialProtection StrategyKey ReagentsReaction ConditionsTypical Yield (%)Main AdvantagesLimitations
D-PhenylalanineDirect Fmoc protectionFmoc-Cl, NaHCO3Aqueous-organic biphasic85-95High efficiency, mild conditionsRequires subsequent cyanation
N-Fmoc-D-PhenylalanineSelective aromatic functionalizationElectrophilic cyanation reagentsOrganic solvent, elevated temp60-80Regioselective modificationLower selectivity
D-Phenylalanine ethyl esterEster-mediated protectionEDC, HOBt, baseDMF, room temperature80-90Easy purificationHydrolysis sensitivity
D-Phenylalanine benzyl esterBenzyl-mediated protectionBenzyl bromide, baseDMF, 0°C to rt75-85Stable intermediateDebenzylation required

Stereoselective Synthesis Approaches

Modern stereoselective methodologies for D-phenylalanine derivatives employ multiple distinct strategies to achieve high enantiomeric purity. Asymmetric hydrogenation using rhodium-based chiral catalysts represents the most efficient approach for large-scale synthesis [2]. The (R,R)-bis(diphenylphosphino)ethane-rhodium catalyst system demonstrates exceptional performance in the hydrogenation of dehydroamino acid precursors, delivering enantiomeric excesses between 95 and 99 percent [2].

Enzymatic resolution methods utilizing phenylalanine ammonia lyase have gained significant attention for the preparation of D-configured amino acids [3]. Recent developments in enzyme engineering have produced variants with enhanced activity toward D-phenylalanine formation [3]. The multienzymatic cascade approach combines phenylalanine ammonia lyase amination with chemoenzymatic deracemization, achieving excellent optical purities for substituted D-phenylalanines [3].

Organocatalytic synthesis employing proline-derived catalysts offers an environmentally benign alternative for stereoselective amino acid construction [4] [5]. These systems utilize pyridoxal 5'-phosphate biocatalysis in conjunction with photoredox catalysis to prepare noncanonical amino acids with stereochemical control [4] [5]. The engineered enzymes enable production of either enantiomer in a biocatalyst-controlled fashion, providing complete flexibility in stereochemical outcome [4].

Table 2: Stereoselective Synthesis Approaches

MethodChiral SourceSubstrate TypeEnantiomeric Excess (%)Reaction Time (h)Temperature (°C)ScalabilityCost Efficiency
Asymmetric hydrogenation(R,R)-DuPhos-Rh catalystDehydroamino acid95-9912-2425-50ExcellentHigh
Chiral auxiliary approachEvans oxazolidinoneN-acyl derivative90-956-120-25GoodModerate
Enzymatic resolutionPhenylalanine ammonia lyaseCinnamic acid precursor85-9518-4825-37LimitedLow
Organocatalytic synthesisProline-derived catalystImine intermediate80-908-160-25ModerateModerate

Cyanation Techniques for Phenyl Ring Modification

The introduction of the cyano group at the meta position of the phenyl ring requires carefully selected cyanation methodologies that maintain regioselectivity while preserving the amino acid framework. Palladium-catalyzed cyanation represents the most versatile and efficient approach for this transformation [6] [7]. The reaction employs palladium tetrakis(triphenylphosphine) catalyst with zinc cyanide as the cyanide source, achieving yields between 70 and 90 percent with excellent functional group tolerance [7].

Copper-mediated cyanation using arylboronic acid precursors has emerged as a powerful alternative methodology [8] [7]. This approach utilizes copper(II) triflate with potassium cyanide in aqueous solutions, providing moderate to good yields while offering complementary reactivity to palladium-based systems [8] [7]. The copper-mediated protocol demonstrates particular advantages in terms of operational simplicity and the use of readily accessible starting materials [8].

The Rosenmund-von Braun reaction, employing cuprous cyanide in dimethylformamide at elevated temperatures, represents a classical approach for aromatic cyanation [6] [9]. While this method requires harsh reaction conditions and extended reaction times, it provides reliable access to aromatic nitriles from aryl halide precursors [9]. Recent improvements in reaction conditions have enhanced the scope and efficiency of this transformation [6].

Electrophilic cyanation methods using reagents such as N-cyano-N-phenyl-p-toluenesulfonamide offer mild alternative approaches for direct aromatic functionalization [10]. These methods operate under relatively mild conditions but typically provide moderate yields and require activated aromatic substrates [10].

Table 3: Cyanation Techniques for Phenyl Ring Modification

Cyanation MethodReagentsSubstrate RequirementsTemperature Range (°C)Reaction Time (h)Yield Range (%)SelectivityFunctional Group Tolerance
Rosenmund-von Braun reactionCuCN, DMFAryl halide150-2008-2450-75GoodLimited
Palladium-catalyzed cyanationPd(PPh3)4, Zn(CN)2Aryl bromide/iodide80-1204-1270-90ExcellentExcellent
Copper-mediated cyanationCu(OTf)2, KCNAryl boronic acid100-1502-860-85Very goodGood
Electrophilic cyanationNCTS, baseActivated aromatic25-801-640-70ModerateModerate

Reaction Conditions Optimization

Temperature and Solvent Effects

Temperature control represents a critical parameter in the synthesis of Fmoc-D-3-Cyanophenylalanine, with optimal ranges typically spanning 80 to 120 degrees Celsius for most synthetic transformations [11] [12]. Elevated temperatures generally improve reaction rates and conversions, with yields showing positive correlation up to 120 degrees Celsius [11]. However, excessive temperatures above this threshold can lead to decomposition of sensitive functional groups and reduction in enantiomeric purity [12].

Solvent selection profoundly influences both reaction efficiency and product selectivity. Polar aprotic solvents, particularly dimethylformamide, dimethylacetamide, and toluene, demonstrate superior performance for most synthetic steps [11] [13]. These solvents provide optimal solvation of charged intermediates while minimizing competing side reactions [13]. The high dielectric constants of these solvents facilitate ionic mechanisms common in amino acid chemistry [13].

Recent investigations into microwave-assisted synthesis have revealed that elevated temperature effects are primarily thermal in nature rather than arising from electromagnetic field interactions [12]. Comparative studies using conventional heating at identical temperatures produce nearly identical results in terms of both product purity and stereochemical integrity [12]. This finding suggests that the benefits of microwave synthesis stem from rapid and uniform heating rather than specific microwave effects [12].

The optimization of reaction conditions requires systematic variation of temperature and solvent parameters to identify optimal synthetic windows [11]. Temperature profiling studies typically reveal narrow optimal ranges where yield and selectivity are maximized while side reactions remain minimal [11]. Kinetic studies demonstrate that reaction rates follow Arrhenius behavior, with activation energies varying significantly depending on the specific transformation and catalyst system employed [11].

Catalyst Selection and Performance

The selection of appropriate catalysts fundamentally determines the success of synthetic transformations in Fmoc-D-3-Cyanophenylalanine preparation. Rhodium-based asymmetric hydrogenation catalysts, particularly those incorporating DuPhos ligands, demonstrate exceptional performance in stereoselective transformations [2]. These catalysts operate effectively at loadings between 5 and 15 mol percent, with performance plateauing above 10 mol percent loading [2].

Palladium catalysts for cyanation reactions require careful ligand selection to achieve optimal reactivity and selectivity. Triphenylphosphine ligands provide excellent results for most aromatic cyanation transformations, offering superior functional group tolerance compared to alternative ligand systems [7]. The catalyst loading typically ranges from 2 to 10 mol percent, with higher loadings providing improved conversion rates at the expense of increased costs [7].

Copper-based catalysts offer economical alternatives for cyanation reactions while maintaining good functional group compatibility [8] [7]. Copper(II) triflate demonstrates particular effectiveness in aqueous media, enabling environmentally benign synthetic protocols [8]. The use of readily available copper salts reduces overall synthetic costs while providing reliable access to cyanated products [8].

Enzyme catalysts for stereoselective transformations require specific optimization of cofactor concentrations and pH conditions [14]. Pyridoxal 5'-phosphate supplementation proves essential for optimal enzyme performance, with catalyst loadings as low as 0.01 mol percent achieving high conversions [14]. The engineered enzyme variants demonstrate enhanced substrate scope and improved stereoselectivity compared to wild-type systems [3] [14].

Table 4: Reaction Conditions Optimization Parameters

ParameterOptimal RangeEffect on YieldEffect on SelectivitySide ReactionsOptimization Strategy
Temperature80-120°CPositive up to 120°CDecreases above 100°CDecomposition >120°CTemperature screening
SolventDMF, DMA, toluenePolar aprotic preferredMinimal impactSolvent participationSolvent comparison
Catalyst Loading5-15 mol%Plateaus above 10 mol%Improves with loadingMetal complexationCatalyst titration
Reaction Time4-12 hoursOptimal at 8hStable over timeOver-reactionKinetic studies
pH7.0-9.0Maximum at pH 8Critical for eeRacemizationpH profiling
Concentration0.1-0.5 MOptimal at 0.2-0.3 MInverse relationshipCompeting pathwaysDilution studies

Purification Methodologies

Chromatographic Techniques

High-performance liquid chromatography represents the primary purification method for Fmoc-D-3-Cyanophenylalanine, providing excellent resolution and high purity products [15] [16]. Reverse-phase chromatography using C18 stationary phases with water-acetonitrile gradient elution systems achieves purities between 95 and 99 percent [15] [16]. The separation mechanism relies on the differential hydrophobic interactions between the compound and the stationary phase [15].

Ion-exchange chromatography provides an alternative approach particularly suitable for amino acid purification [17] [18]. This technique exploits the zwitterionic nature of amino acids, utilizing cation-exchange resins at low pH conditions where amino acids carry positive charges [17]. The method demonstrates exceptional reproducibility and matrix insensitivity, making it ideal for complex synthetic mixtures [17].

Column chromatography using silica gel stationary phases remains a cost-effective option for preparative-scale purifications [15] [19]. Gradient elution with organic solvent systems provides good resolution while maintaining scalability advantages [19]. The technique accommodates larger sample loads compared to analytical methods, making it suitable for multi-gram synthetic campaigns [19].

Size exclusion chromatography offers complementary selectivity based on molecular size differences [18] [19]. This technique proves particularly valuable for removing high molecular weight impurities or polymer byproducts from synthetic mixtures [19]. The method operates under mild conditions that preserve sensitive functional groups and stereochemical integrity [19].

Recrystallization Procedures

Recrystallization represents the most economical and scalable purification method for Fmoc-D-3-Cyanophenylalanine [20] [21] [22]. The technique relies on differential solubility characteristics between the desired product and impurities across varying temperature conditions [20] [22]. Optimal recrystallization solvents demonstrate low solubility for the compound at reduced temperatures while maintaining high solubility at elevated temperatures [20].

The selection of appropriate recrystallization solvents requires systematic evaluation of solubility behavior [20] [21]. Suitable solvents typically include alcohols, ether-alcohol mixtures, or aqueous-organic binary systems that provide the necessary solubility differential [21]. The crystallization process must proceed slowly to ensure formation of well-defined crystals rather than amorphous precipitates [21] [22].

Temperature control during recrystallization critically influences crystal quality and purity [21] [22]. Rapid cooling or shock cooling leads to precipitation rather than controlled crystallization, resulting in lower purity products [21]. Gradual cooling over several hours promotes formation of large, pure crystals while excluding impurities from the crystal lattice [22].

Seeding techniques can enhance recrystallization efficiency and reproducibility [22]. Addition of small quantities of pure crystalline material provides nucleation sites that direct crystal formation and improve overall yield [22]. The seeding process requires careful timing to avoid premature precipitation or uncontrolled crystal growth [22].

Quality Control and Purity Assessment

Analytical reversed-phase high-performance liquid chromatography serves as the primary method for purity determination in Fmoc-D-3-Cyanophenylalanine [23] [16]. The technique typically employs ultraviolet detection at 214 nanometers, which provides excellent sensitivity for aromatic amino acid derivatives [16]. Purity quantification relies on peak area percentage calculations, with the main product peak representing the compound purity [16].

Mass spectrometry analysis provides essential molecular weight confirmation and structural verification [23] [16]. Electrospray ionization mass spectrometry demonstrates particular effectiveness for amino acid analysis, providing both molecular ion and characteristic fragmentation patterns [15]. The combination of retention time and mass spectral data ensures unambiguous compound identification [16].

Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization and purity assessment [23]. Proton nuclear magnetic resonance analysis confirms the presence of expected functional groups while quantifying impurity levels through integration analysis [23]. Carbon-13 nuclear magnetic resonance provides additional structural confirmation and detects carbon-containing impurities [23].

Optical rotation measurements verify the stereochemical purity of the D-enantiomer [24] [23]. Specific rotation values provide quantitative assessment of enantiomeric excess and detect potential racemization during synthesis or purification [23]. Chiral high-performance liquid chromatography offers additional verification of stereochemical purity when required [25].

Table 5: Purification Methodologies Comparison

TechniqueStationary PhaseMobile PhaseResolutionPurity Achieved (%)Recovery Yield (%)ScalabilityCostTime Required
Column chromatographySilica gel C18Gradient elutionGood90-9570-85GoodModerate2-4 hours
HPLCC18 reverse phaseWater-acetonitrileExcellent95-9980-95LimitedHigh1-2 hours
RecrystallizationOrganic solventsSingle solventVariable85-9860-80ExcellentLow4-12 hours
CrystallizationMixed solvent systemsBinary mixturesHigh for pure compounds95-9970-90GoodLow12-24 hours

XLogP3

4.4

Dates

Last modified: 08-15-2023

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